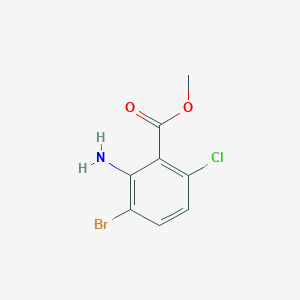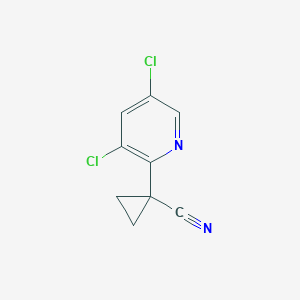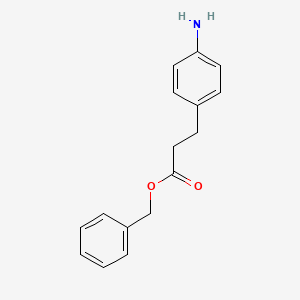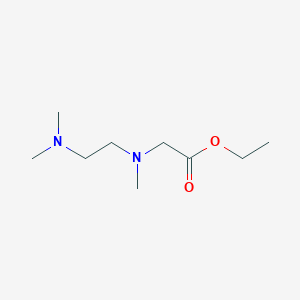
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of an ethyl ester group, a dimethylaminoethyl group, and a methyl group attached to the glycine backbone. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate typically involves the reaction of glycine with ethyl chloroformate and n-(2-(dimethylamino)ethyl)-n-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents with or without catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it a valuable intermediate in various chemical transformations.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, the compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate can be compared with other similar compounds, such as:
N-(2-(dimethylamino)ethyl)-n-methylglycine: Similar structure but lacks the ethyl ester group.
N-(2-(dimethylamino)ethyl)-n-methylalanine: Contains an alanine backbone instead of glycine.
N-(2-(dimethylamino)ethyl)-n-methylvaline: Features a valine backbone, providing different steric and electronic properties.
Uniqueness: The presence of the ethyl ester group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and altered reactivity. This makes it distinct from other similar compounds and suitable for specific applications.
Properties
CAS No. |
86178-07-6 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
ethyl 2-[2-(dimethylamino)ethyl-methylamino]acetate |
InChI |
InChI=1S/C9H20N2O2/c1-5-13-9(12)8-11(4)7-6-10(2)3/h5-8H2,1-4H3 |
InChI Key |
VHSXHYXOOAZVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



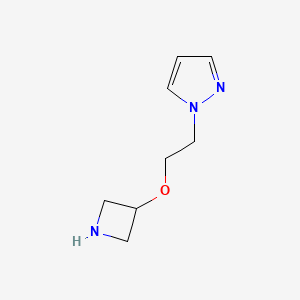
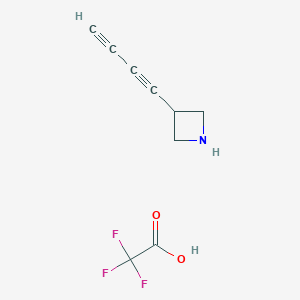
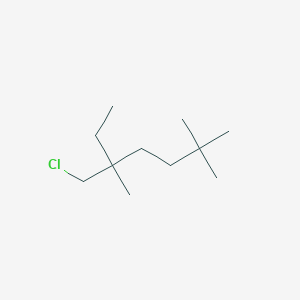
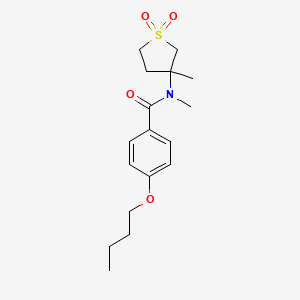

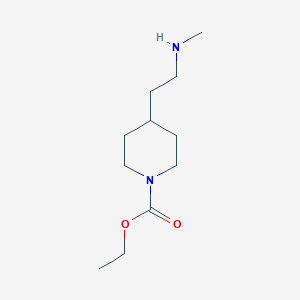
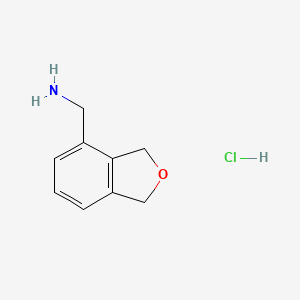
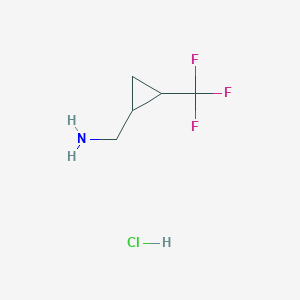
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)

